(S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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Overview
Description
“(S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound with a molecular weight of 143.16 . It is also known by other names such as “2-(tetrahydro-2H-pyran-4-yl)acetic acid” and "2-tetrahydropyran-4-ylacetic acid" .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with sodium hydroxide in a methanol solution . The mixture is stirred at room temperature for 15 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: "1S/C7H11O3/c1-2-4-6-5-3-1/h1-5H2" . This indicates that the compound has a cyclic structure with a six-membered ring, which includes an oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.16 . It is a derivative of tetrahydropyran, which is a cyclic ether . The compound’s IUPAC name is “2-(oxan-4-yl)acetic acid” and its SMILES notation is "[O-]C(=O)CC1CCOCC1" .Scientific Research Applications
Synthesis Applications
Advanced Synthesis Techniques : This compound has been employed in the synthesis of complex molecules. For example, it served as a precursor in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, demonstrating a synthesis route characterized by mild reaction conditions and high yield (Zhang Guo-fu, 2012). Furthermore, its utility in creating acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester highlights its role in producing compounds with potentially valuable properties (Wei et al., 2006).
Natural Product Synthesis : It is instrumental in natural product synthesis, such as the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids, which are key intermediates in synthesizing natural products like civet cat compound and diospongin A (Ol’ga Karlubíková et al., 2011).
Chemical Properties and Reactivity
Chemical Reactivity Studies : The reactivity of this compound has been explored through various chemical reactions, contributing to the understanding of its chemical behavior and potential applications. For instance, its role in synthesizing heterocyclic compounds from reactions with dehydroacetic acid showcases its versatility in chemical synthesis (Devinder Kumar & Shiv P. Singh, 2007).
Protecting Group Alternatives : Research has also been conducted on using symmetrical ketal functions derived from this compound as alternatives to traditional protecting groups. This study suggests that ketals of tetrahydro-4H-pyran-4-one have desirable hydrolysis properties for use as protecting groups (C. Reese et al., 1970).
Biological Activity
Germination Inhibitory Properties : This compound has been isolated from natural sources and identified as having germination inhibitory effects, showcasing its potential in agricultural applications (H. Oh et al., 2002).
Safety And Hazards
“(S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
properties
IUPAC Name |
(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIRTUFUYGPILS-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid | |
CAS RN |
1509909-60-7 |
Source
|
Record name | (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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